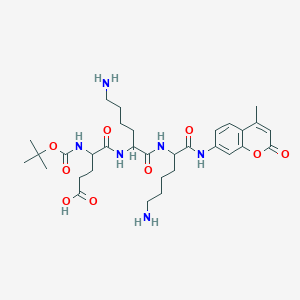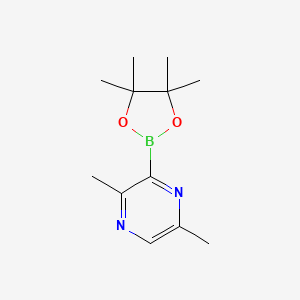![molecular formula C16H24N2O3 B12102729 tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the following IUPAC name: tert-butyl (3S,4R)-4-(4-methoxyphenyl)-3-pyrrolidinylcarbamate . Its molecular formula is C16H24N2O3, and it has a molecular weight of 292.38 g/mol.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves the reaction of tert-butyl carbamate with a suitable amine, specifically 4-(4-methoxyphenyl)pyrrolidine. The reaction proceeds under appropriate conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in the laboratory synthesis. Optimization for yield, purity, and scalability would be essential for industrial applications.
Analyse Chemischer Reaktionen
Reactivity:
Reduction: Reduction reactions could potentially convert the carbamate group to an amine.
Substitution: The tert-butyl group may be susceptible to nucleophilic substitution reactions.
Amine Synthesis: tert-butyl carbamate reacts with 4-(4-methoxyphenyl)pyrrolidine in the presence of suitable catalysts or reagents.
Purification: Standard purification techniques such as column chromatography or recrystallization are employed.
Major Products: The major product is the desired tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various scientific fields:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Pharmacology: Researchers explore its potential as a modulator of specific biological targets.
Chemical Biology: Investigations into its interactions with cellular components and pathways.
Wirkmechanismus
The exact mechanism of action remains to be elucidated. it likely involves interactions with specific receptors, enzymes, or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, researchers can explore related compounds such as tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate and tert-butyl carbamate . Highlighting the uniqueness of tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate would require further investigation.
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
NTUSMEQMZHLYMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)



